molecular formula C15H20N4O3 B2837486 1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894011-81-5

1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2837486
CAS No.: 894011-81-5
M. Wt: 304.35
InChI Key: OFKMHTNMQZKYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the reaction of morpholine with a suitable precursor containing the pyrrolidinone and phenyl groups. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often require the use of transition metal catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its structure . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Morpholino-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-morpholin-4-yl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c20-14-10-12(11-19(14)13-4-2-1-3-5-13)16-15(21)17-18-6-8-22-9-7-18/h1-5,12H,6-11H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKMHTNMQZKYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.